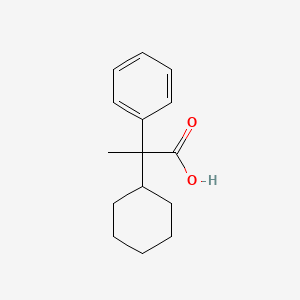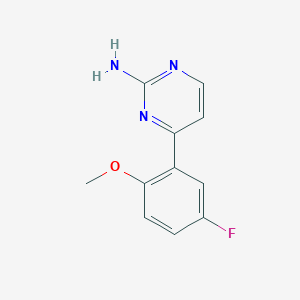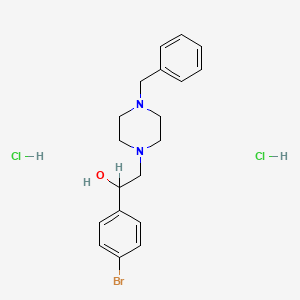
benzyl(tributyl)azanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(tributyl)azanium;hydrochloride can be synthesized through the quaternization of tributylamine with benzyl chloride. The reaction typically involves the following steps:
Reactants: Tributylamine and benzyl chloride.
Solvent: An appropriate solvent such as acetonitrile or ethanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(tributyl)azanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, hydroxides, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt, while oxidation can produce corresponding oxides .
Applications De Recherche Scientifique
Benzyl(tributyl)azanium;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzyl(tributyl)azanium;hydrochloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium chloride: Similar in structure but with methyl groups instead of butyl groups.
Tetraethylammonium chloride: Contains ethyl groups instead of butyl groups.
Tetrapropylammonium chloride: Contains propyl groups instead of butyl groups.
Uniqueness
Benzyl(tributyl)azanium;hydrochloride is unique due to its specific combination of benzyl and butyl groups, which provides distinct solubility and reactivity properties. This makes it particularly effective as a phase transfer catalyst in certain reactions where other quaternary ammonium compounds may not perform as well .
Propriétés
Formule moléculaire |
C19H35ClN+ |
|---|---|
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
benzyl(tributyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1; |
Clé InChI |
VJGNLOIQCWLBJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)

